3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
Description
3-Methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide (CAS: 1319152-18-5) is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. Its core structure includes a pyrazole ring substituted with a methyl group at position 3, a sulfamoyl group at position 5 (linked to a p-tolyl moiety), and a carboxamide group at position 4 connected to a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-thiophen-2-ylethyl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-12-5-7-14(8-6-12)22-27(24,25)18-16(13(2)20-21-18)17(23)19-10-9-15-4-3-11-26-15/h3-8,11,22H,9-10H2,1-2H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZHDYSQVYLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and pharmacological effects, particularly as a COX-II inhibitor.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazine hydrochloride in the presence of potassium hydroxide. The product is obtained through recrystallization from ethyl alcohol, resulting in yellow rectangular crystals. The molecular formula is with a molecular weight of 299.42 g/mol.
Crystal Structure
The crystal structure reveals that the pyrazole ring adopts a twisted conformation, with dihedral angles indicating significant interactions between the thiophene and toluene rings. Notably, N—H⋯S hydrogen bonds form chains in the crystal lattice, contributing to its stability. The compound exhibits N—H⋯π interactions and weak π–π stacking between thiophene and pyrazole rings, which are critical for its biological activity .
COX-II Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. In vitro assays demonstrate that derivatives of pyrazole compounds exhibit varying degrees of COX-II inhibition, with some showing IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
These findings suggest that modifications to the pyrazole scaffold can enhance inhibitory activity against COX-II while minimizing ulcerogenic effects associated with COX-I inhibition .
Other Biological Activities
Beyond COX-II inhibition, compounds containing thiophene and pyrazole moieties have been reported to exhibit antifungal and antibacterial properties. For instance, studies on related thiadiazole derivatives indicate their efficacy against various microbial strains . The presence of the thiophene ring may enhance hydrophobic interactions, contributing to overall bioactivity .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory effects in vivo, with one compound achieving over 64% inhibition compared to standard treatments .
- Microbial Inhibition : Another investigation focused on thiadiazole derivatives showed effective inhibition against Staphylococcus epidermidis, suggesting potential applications in treating infections .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. The incorporation of thiophene and sulfamoyl groups enhances the efficacy against various bacterial strains, suggesting potential use in treating infections .
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The specific structural features of 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide may contribute to its ability to induce apoptosis in cancer cells, making it a subject of interest in oncology .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. This effect is likely due to the modulation of inflammatory pathways by the pyrazole moiety .
Crystal Structure Analysis
The crystal structure of this compound reveals important insights into its molecular interactions:
- Hydrogen Bonding : The molecule forms N—H⋯S hydrogen bonds that contribute to its stability and influence its biological activity. These interactions can affect solubility and bioavailability, which are critical factors in drug design .
- Molecular Conformation : The twisted conformation of the pyrazole ring allows for unique spatial arrangements that may enhance interaction with biological targets. Dihedral angles between the rings provide insight into potential steric effects during binding processes .
Case Studies
Several studies have documented the applications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that modifications to the pyrazole structure could significantly enhance cytotoxicity, indicating a promising avenue for anticancer drug development .
- Inflammation Models : Experimental models have shown that compounds with similar structures can reduce inflammation markers significantly, suggesting therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Sulfonamide Derivatives
The following analysis compares the target compound with analogous pyrazole-sulfonamides, focusing on structural variations, synthetic methods, physicochemical properties, and biological implications.
Core Pyrazole Modifications
- Compound 13 (): Structure: 3-Amino-1-(p-tolyl)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide. Key Differences:
- Substitution at position 5: Phenyl vs. sulfamoyl-p-tolyl in the target compound.
- Amino group at position 3 vs. methyl group in the target. Impact:
- The amino group in Compound 13 may enhance hydrogen bonding but reduce metabolic stability compared to the methyl group in the target compound.
The phenyl group at position 5 (Compound 13) likely decreases solubility relative to the sulfamoyl-p-tolyl group in the target .
- Derivatives 3a–3p (): Structure: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide. Key Differences:
- Chloro and cyano substituents vs. sulfamoyl and thiophene-ethyl groups in the target. Impact:
- Lower yields (62–71% for 3a–3p) compared to the target’s hypothetical synthesis (if similar coupling methods are used) suggest synthetic challenges for halogenated analogs .
Sulfamoyl and Thiophene Modifications
- Compounds 4–6 ():
- Structure: Sulfamoyl-thiophene-benzoic acid derivatives.
- Key Differences:
- Thiophene is directly linked to sulfamoyl in a benzoic acid scaffold vs. a pyrazole-carboxamide scaffold in the target.
- Impact:
The benzoic acid moiety in Compounds 4–6 may improve water solubility, whereas the pyrazole-thiophene-ethyl chain in the target compound enhances lipophilicity, favoring membrane permeability .
-
- Structure: 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
- Key Differences:
- Trifluoromethyl and chloro substituents vs. methyl and sulfamoyl-p-tolyl in the target.
- Impact:
- Trifluoromethyl groups increase metabolic stability but may reduce solubility.
Physicochemical and Spectroscopic Properties
Q & A
Q. Q1: What are the critical steps in synthesizing 3-methyl-N-(2-(thiophen-2-yl)ethyl)-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, and how can intermediates be validated?
A:
- Key Steps :
- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core. Similar methods are described for pyrazole-4-carboxylic acid derivatives .
- Sulfamoylation : Introduce the N-(p-tolyl)sulfamoyl group using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous sulfonamide syntheses .
- Thiophene-Ethyl Attachment : Couple the 2-(thiophen-2-yl)ethylamine via carbodiimide-mediated amidation .
- Validation :
Advanced Synthesis: Regioselectivity Challenges
Q. Q2: How can regioselectivity issues during pyrazole functionalization be mitigated?
A:
- Problem : Competing substitution at positions 3, 4, and 5 of the pyrazole ring due to electronic and steric factors.
- Solutions :
- Directing Groups : Use electron-withdrawing groups (e.g., sulfamoyl) to orient reactions toward the 5-position .
- Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) during sulfamoylation .
- Computational Guidance : Apply quantum chemical calculations (DFT) to predict reaction pathways and optimize conditions, as demonstrated for triazole-thione systems .
Spectral and Structural Analysis
Q. Q3: What spectroscopic techniques are most reliable for resolving structural ambiguities in this compound?
A:
- NMR :
- IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical uncertainties, as done for pyrazole-carboxamide derivatives .
Mechanistic and Kinetic Studies
Q. Q4: How can reaction kinetics for sulfamoyl group introduction be quantitatively analyzed?
A:
- Method :
- In Situ Monitoring : Use HPLC or UV-Vis to track sulfonyl chloride consumption over time.
- Kinetic Modeling : Apply pseudo-first-order kinetics under excess sulfonyl chloride conditions.
- Activation Energy : Calculate via Arrhenius plots from rate constants at multiple temperatures (e.g., 25–60°C) .
- Data Interpretation : Correlate rate variations with solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Et₃N) .
Computational Modeling
Q. Q5: Which computational approaches best predict the compound’s reactivity and electronic properties?
A:
- DFT Calculations :
- MD Simulations : Study solvation effects in biological membranes using GROMACS .
- SAR Analysis : Link computed electrostatic potential maps to observed bioactivity (e.g., enzyme inhibition) .
Biological Activity Profiling
Q. Q6: What strategies are recommended for evaluating this compound’s bioactivity while minimizing false positives?
A:
- Assay Design :
- Target Selection : Prioritize enzymes with known pyrazole/sulfonamide sensitivity (e.g., carbonic anhydrase, kinases) .
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 μM) to calculate IC₅₀ values .
- Controls :
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) and counter-screens against unrelated targets .
- Data Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies between computational predictions and experimental spectral data?
A:
- Root Causes :
- Resolution :
- Re-optimize computational models using experimental crystal structures as input .
- Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) .
Advanced Functionalization
Q. Q8: What methods enable selective modification of the thiophene ring without disrupting the pyrazole core?
A:
- Electrophilic Substitution :
- Cross-Coupling :
- Protection : Shield the pyrazole with a tert-butyl group during thiophene functionalization .
Stability and Degradation Pathways
Q. Q9: How can the compound’s stability under physiological conditions be assessed?
A:
- Accelerated Degradation Studies :
- pH Stress Testing : Incubate at pH 1.2 (stomach) and 7.4 (blood) for 24–72 hours .
- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 mimics .
- Analytics :
- Monitor degradation via LC-MS to identify hydrolyzed (e.g., carboxamide cleavage) or oxidized products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
